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Compound of Interest

Compound Name: C28H20Cl2N4O3

Cat. No.: B12629682 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel compound

C28H20Cl2N4O3, a β-carboline-quinazolinone hybrid, with other established inhibitors of

Trypanothione Reductase (TR). TR is a crucial enzyme in the redox metabolism of

trypanosomatid parasites, making it a key target for the development of new treatments for

diseases like leishmaniasis and trypanosomiasis. This document presents quantitative data on

the inhibitory activities of these compounds, details the experimental protocols for their

evaluation, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Potency of
Trypanothione Reductase Inhibitors
The inhibitory activities of C28H20Cl2N4O3 and a selection of known TR inhibitors from

different chemical classes are summarized below. The data is presented as the inhibitor

concentration required for 50% inhibition (IC50) and the inhibition constant (Ki) for competitive

inhibitors.
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Compound
ID/Name

Chemical
Class

Target
Organism/E
nzyme

IC50 (µM) Ki (µM) Reference

C28H20Cl2N

4O3

(putative)

β-carboline-

quinazolinone

hybrid

Leishmania

donovani TR

(LdTR)

- 0.8–9.2* [1][2]

Clomipramine Tricyclic
Trypanosoma

cruzi TR
3.8 6 [3][4]

Mepacrine Acridine
Trypanosoma

cruzi TR
>200 19 [5]

Trifluoperazin

e

Phenothiazin

e

Trypanosoma

cruzi TR
- 21.9

Aurin

Tricarboxylic

Acid

-
Trypanosoma

brucei TR
0.176 - [3]

ZINC121519

98
-

Leishmania

mexicana

rLmTR

58 - [6]

Compound 3

(from HTS)

3-amino-1-

arylpropan-1-

one

Leishmania

infantum TR
12.44 - [7]

*The specific Ki for C28H20Cl2N4O3 is not individually reported but is expected to be within

the range observed for the series of β-carboline-quinazolinone hybrids (compounds 8j–8o)

investigated in the cited study, all of which were found to be competitive inhibitors.[1][2]

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative

analysis of Trypanothione Reductase inhibitors.
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Trypanothione Reductase (TR) Inhibition Assay (DTNB-
Coupled Method)
This assay measures the enzymatic activity of TR by monitoring the reduction of the artificial

substrate 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

Recombinant Trypanothione Reductase (e.g., from L. donovani, T. cruzi)

Trypanothione disulfide (TS2)

NADPH

DTNB

Assay Buffer: 40 mM HEPES, pH 7.5, containing 1 mM EDTA

Inhibitor compounds dissolved in DMSO

96-well microplate reader

Procedure:

Prepare a reaction mixture containing the assay buffer, a specific concentration of

recombinant TR, and NADPH.

Add the inhibitor compound at various concentrations to the reaction mixture in the wells of a

96-well plate. A control with DMSO alone is also included.

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period

(e.g., 5-10 minutes).

Initiate the enzymatic reaction by adding a solution of TS2 and DTNB to each well.

Immediately start monitoring the increase in absorbance at 412 nm, which corresponds to

the formation of the 2-nitro-5-thiobenzoate (TNB) anion resulting from the reduction of

DTNB.
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Record the rate of reaction (change in absorbance per unit time).

The percentage of inhibition is calculated by comparing the reaction rates in the presence of

the inhibitor to the control.

IC50 values are determined by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.[5][8]

Determination of Inhibition Constant (Ki) for Competitive
Inhibitors
For competitive inhibitors, the inhibition constant (Ki) can be determined using graphical

methods like the Dixon plot or by analyzing enzyme kinetics at different substrate and inhibitor

concentrations.

Procedure (using Dixon Plot):

Perform the TR inhibition assay as described above.

Use at least two different fixed concentrations of the substrate (TS2).

For each substrate concentration, measure the initial reaction velocity at a range of inhibitor

concentrations.

Plot the reciprocal of the initial velocity (1/V) against the inhibitor concentration ([I]).

The lines for each substrate concentration will intersect at a point. The x-coordinate of this

intersection point is equal to -Ki.[2]

Visualizations
Signaling Pathway: The Trypanothione Redox System

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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